2-Phenyl-3-(piperidin-1-yl)quinoxaline is a chemical compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing both benzene and pyrazine rings. Quinoxalines are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound specifically incorporates a phenyl group and a piperidine moiety, which may enhance its pharmacological profile.
The synthesis and evaluation of 2-Phenyl-3-(piperidin-1-yl)quinoxaline can be traced back to various studies focusing on quinoxaline derivatives and their biological applications. Research has shown that modifications to the quinoxaline structure can lead to significant changes in biological activity, making this class of compounds a focal point in medicinal chemistry .
2-Phenyl-3-(piperidin-1-yl)quinoxaline is classified as an organic heterocyclic compound. It falls under the category of nitrogen-containing heterocycles, specifically quinoxalines, which are known for their potential therapeutic effects in various diseases.
The synthesis of 2-Phenyl-3-(piperidin-1-yl)quinoxaline typically involves several steps:
A common synthetic route involves the condensation of o-phenylenediamine with carbonyl compounds, followed by cyclization to form the quinoxaline ring. The introduction of the piperidine group may occur through nucleophilic substitution reactions where piperidine acts as a nucleophile .
The molecular structure of 2-Phenyl-3-(piperidin-1-yl)quinoxaline features:
The molecular formula is , with a molecular weight of approximately 250.33 g/mol. The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
2-Phenyl-3-(piperidin-1-yl)quinoxaline can participate in various chemical reactions, including:
Reactions involving this compound are often monitored using Thin Layer Chromatography (TLC) to assess purity and yield during synthesis .
The mechanism of action for 2-Phenyl-3-(piperidin-1-yl)quinoxaline is likely related to its ability to interact with specific biological targets:
Experimental studies have shown that modifications in the quinoxaline structure can significantly alter its efficacy against various cancer cell lines, indicating that structure-activity relationships (SAR) are critical for optimizing therapeutic outcomes .
2-Phenyl-3-(piperidin-1-yl)quinoxaline typically appears as a solid at room temperature with specific melting points depending on purity.
Key chemical properties include:
This compound has potential applications in various fields:
Research into 2-Phenyl-3-(piperidin-1-yl)quinoxaline continues to explore its efficacy as a lead compound for developing new therapeutic agents targeting multiple diseases .
Quinoxaline, a bicyclic heterocycle formed by benzene fused with pyrazine (1,4-diazabenzene), represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity and structural adaptability. The earliest synthetic quinoxalines emerged in the late 19th century via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds [8]. However, their therapeutic potential was recognized in the mid-20th century with the discovery of natural products like iodinin (a phenazine-5,10-dioxide derivative) from Chromobacterium iodinum, which demonstrated antimicrobial properties [3]. This spurred systematic exploration of quinoxaline cores for drug design.
By the 1970s, synthetic quinoxaline 1,4-dioxides like quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) were clinically adopted as broad-spectrum antibacterial agents in the Soviet Union [3]. Subsequent research revealed the scaffold’s utility beyond anti-infectives, including:
Table 1: Clinically Explored Quinoxaline-Based Therapeutics
Compound | Core Structure | Therapeutic Area | Key Features |
---|---|---|---|
Quinoxidine | Quinoxaline 1,4-dioxide | Antibacterial | Broad-spectrum activity; USSR clinical use [3] |
Iodinin | Phenazine 5,10-dioxide | Antimicrobial/Anticancer | Natural origin; selective leukemia cell apoptosis [3] |
EVT-6031923 | Quinoxaline-piperidine-triazole | Experimental | PAS Kinase inhibition for diabetes [5] |
The scaffold’s popularity stems from:
2-Phenyl-3-(piperidin-1-yl)quinoxaline (CAS 33488-30-1, C₁₉H₁₉N₃, MW 289.38 g/mol) exemplifies strategic functionalization of the quinoxaline core to optimize pharmacological potential. Its structure comprises:
Table 2: Key Physicochemical Properties of 2-Phenyl-3-(piperidin-1-yl)quinoxaline
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₉N₃ | Balanced carbon/nitrogen ratio for bioactivity |
Molecular Weight | 289.38 g/mol | Complies with Lipinski’s Rule of Five |
SMILES | C1CCCCN1C1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | Canonical representation [6] |
logP (Predicted) | ~4.2 | Moderate lipophilicity for tissue penetration |
Functionally, this compound serves as:
Recent studies highlight its incorporation into complex architectures like spiro-indeno[1,2-b]quinoxalines and triazolo-piperidinylquinoxalines to modulate bioactivity [4] [5]. These advances underscore its dual role as a standalone pharmacophore and a versatile building block in heterocyclic drug discovery.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8